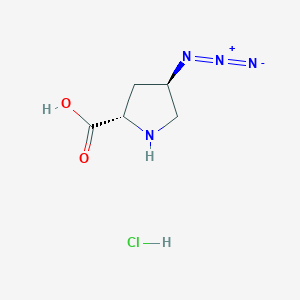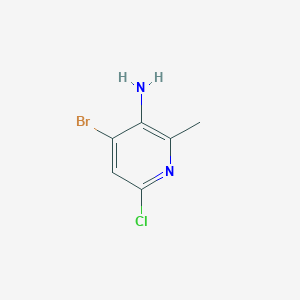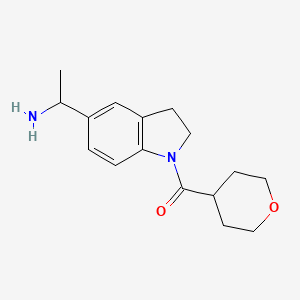
2-(Trifluoromethyl)phenylacetyl chloride
概要
説明
Molecular Structure Analysis
The molecular formula of “2-(Trifluoromethyl)phenylacetyl chloride” is C10H8ClF3O2 . The molecular weight is 252.62 .Chemical Reactions Analysis
The compound has been used as a chiral derivatizing agent in the gas chromatographic separation of β-blockers. This method involves converting hydroxyl groups into O-silyl ethers followed by N-acylation.Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.469 (lit.) . It has a boiling point of 213-214 °C (lit.) and a density of 1.35 g/mL at 25 °C (lit.) .科学的研究の応用
Chiral Separation
2-(Trifluoromethyl)phenylacetyl chloride has been used as a chiral derivatizing agent in the gas chromatographic separation of β-blockers. This method involves converting hydroxyl groups into O-silyl ethers followed by N-acylation. The derivatization leads to the effective separation of diastereomeric derivatives, offering a precise approach for chiral analysis in pharmaceuticals (Kim et al., 2001).
Electrocarboxylation Processes
In a study investigating the electrocarboxylation of benzyl chloride, this compound was integral in synthesizing phenylacetic acid. This process, using a stainless steel cathode and a sacrificial magnesium anode, achieved significant benzyl chloride conversion and high phenylacetic acid selectivity (Chanfreau et al., 2008).
Synthesis of Pyrimidine Derivatives
The compound has been used in preparing 2-trifluoromethylpyrimidines, utilizing 2-trifluoromethyl-1,3-diazabutadienes as intermediates. This methodology is significant for constructing 2-trifluoromethylpyrimidine derivatives, highlighting its utility in synthetic chemistry (Romero-Ortega et al., 2018).
Spectroscopy and Molecular Analysis
The application of IR spectroscopy in monitoring the conversion of matrix-isolated phenylacetyl chloride to phenylacetyl cation, using this compound, demonstrates its role in advanced spectroscopic techniques. This method provides insights into the structural and chemical properties of related compounds (Jarret et al., 1989).
Analytical Chemistry
This compound is used for the stereospecific derivatization of amphetamines, phenol alkylamines, and hydroxyamines. This process allows for the effective separation of enantiomers, showcasing its utility in analytical chemistry, particularly in drug analysis and forensic investigations (Shin & Donike, 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-8(14)5-6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORCLOSIOBZREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B6302779.png)











